Xylosucrose

描述

准备方法

Synthetic Routes and Reaction Conditions: Xylosucrose can be synthesized through enzymatic reactions involving levansucrase or β-D-fructofuranosidase . These enzymes facilitate the transfer of fructofuranosyl units from sucrose to xylose, forming this compound. The reaction conditions typically involve an aqueous medium with controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve the use of bioreactors where the enzymatic reactions can be scaled up. The process includes the preparation of enzyme solutions, mixing with sucrose and xylose substrates, and maintaining optimal conditions for the reaction. The product is then purified using techniques such as chromatography to obtain high-purity this compound.

化学反应分析

Types of Reactions: Xylosucrose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars, fructose, and xylose.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of corresponding sugar acids.

Reduction: Reducing agents like sodium borohydride can reduce this compound to sugar alcohols.

Major Products Formed: The major products formed from these reactions include fructose, xylose, sugar acids, and sugar alcohols, depending on the specific reaction conditions and reagents used.

科学研究应用

Biotechnological Applications

1. Prebiotic Properties

Xylosucrose has been identified as a potential prebiotic agent that can enhance the growth of beneficial microorganisms in the gut. Studies indicate that it can stimulate the growth of certain probiotics, which may contribute to improved gut health and metabolic functions. This property is particularly relevant in the context of developing functional foods aimed at enhancing gut microbiota diversity.

2. Fermentation Processes

Research shows that this compound can influence microbial growth, suggesting its application in fermentation processes for bioproduction. Specifically, it has been observed to enhance the growth of Corynebacterium species when used as a carbon source, potentially leading to increased yields in biotechnological applications .

3. Enzyme Interactions

this compound interacts with various enzymes, influencing their kinetics. This interaction can be leveraged in enzyme engineering and biocatalysis, where optimizing enzyme activity is crucial for industrial applications. For instance, studies have demonstrated that certain enzymes exhibit altered activity profiles when this compound is present, suggesting its role as an enzyme modulator.

Food Science Applications

1. Sweetener Development

Due to its structural similarity to sucrose, this compound has potential applications as a low-calorie sweetener. Its sweetness profile can be utilized in formulating reduced-calorie food products without sacrificing taste. This application aligns with current consumer trends favoring healthier food alternatives.

2. Flavor Enhancer

this compound may also serve as a flavor enhancer in various food products. Its ability to interact with taste receptors could improve the overall sensory experience of food items, making them more appealing to consumers.

Medical and Health Applications

1. Metabolic Regulation

Research indicates that this compound may play a role in regulating carbohydrate metabolism. Its unique structure allows it to influence metabolic pathways related to glucose and xylose utilization, which could have implications for managing conditions such as diabetes .

2. Antioxidant Properties

Some studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This characteristic could be beneficial in developing functional foods aimed at reducing the risk of chronic diseases associated with oxidative damage .

Case Studies

作用机制

The mechanism of action of xylosucrose involves its interaction with specific enzymes that catalyze its hydrolysis or transfer reactions. For instance, levansucrase facilitates the transfer of fructofuranosyl units to xylose, forming this compound . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic reaction.

相似化合物的比较

Comparison: Xylosucrose is unique due to its specific structure involving a xylose unit linked to a fructofuranosyl unit. Unlike sucrose, which is a common disaccharide, this compound has potential prebiotic effects and applications in promoting gut health. Lactosucrose, another similar compound, also has prebiotic properties but differs in its sugar composition and linkage.

生物活性

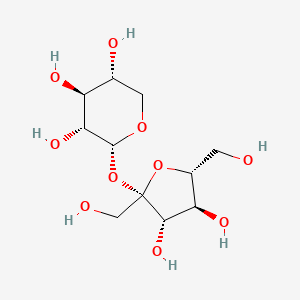

Xylosucrose, a disaccharide composed of a fructofuranosyl unit linked to a xylopyranosyl unit, has garnered attention for its potential biological activities and applications in various fields, including nutrition, medicine, and biotechnology. This article delves into the biological activity of this compound, highlighting its metabolic roles, prebiotic effects, and potential therapeutic applications.

Overview of this compound

This compound is synthesized enzymatically from sucrose and xylose using specific enzymes like levansucrase or β-D-fructofuranosidase. Its unique structure allows it to function differently from traditional sugars, leading to various biological effects.

1. Metabolic Role

This compound serves as a substrate in carbohydrate metabolism studies. It is utilized in research to understand enzyme specificity and the metabolic pathways involving sugars. The compound's interaction with enzymes can lead to insights into carbohydrate digestion and absorption processes in the human body.

2. Prebiotic Effects

Research has indicated that this compound may act as a prebiotic, promoting the growth of beneficial gut microbiota. This effect is significant as it can enhance gut health and improve overall metabolic functions. This compound's ability to stimulate the proliferation of beneficial bacteria such as bifidobacteria has been documented in several studies .

Table 1: Comparison of Prebiotic Effects

| Compound | Beneficial Bacteria Stimulated | Mechanism of Action |

|---|---|---|

| This compound | Bifidobacteria | Fermentation leading to short-chain fatty acid production |

| Inulin | Bifidobacteria, Lactobacillus | Fermentation producing SCFAs |

| Oligofructose | Bifidobacteria | Selective fermentation |

3. Health Benefits

The potential health benefits associated with this compound include:

- Gut Health Improvement : As a prebiotic, it may enhance gut flora balance.

- Low-Calorie Sweetener : Due to its low caloric content compared to sucrose, it is being explored as an alternative sweetener in food products .

- Potential Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate immune responses and reduce inflammation in the gut.

Case Studies

Recent case studies have explored the application of this compound in dietary interventions aimed at improving gut health. One notable study involved participants consuming this compound-enriched diets, which resulted in increased levels of beneficial gut bacteria and improved digestive health markers.

Case Study Summary:

- Participants : 50 individuals with digestive issues.

- Intervention : Daily intake of this compound (10g).

- Outcome : Significant increase in bifidobacteria levels and improvement in digestive symptoms over 8 weeks.

Research Findings

A variety of research findings support the biological activity of this compound:

- Enzymatic Studies : Research indicates that specific enzymes preferentially hydrolyze this compound, leading to the release of xylose and fructose, which can be utilized by gut bacteria .

- NMR Analysis : Structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the unique glycosidic bonds within this compound, which are crucial for its biological activity .

- Comparative Studies : Comparisons with other oligosaccharides have shown that this compound exhibits distinct metabolic pathways and fermentation profiles that contribute to its prebiotic effects .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHSZUFKNRFCT-ZHFBNFJVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。